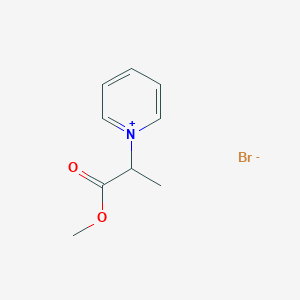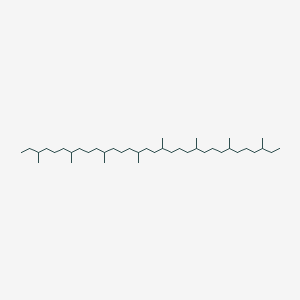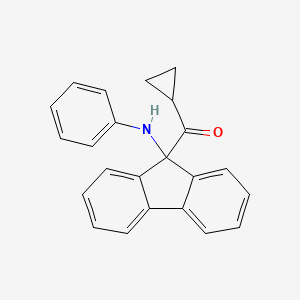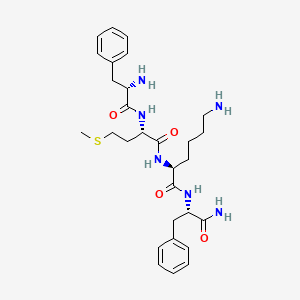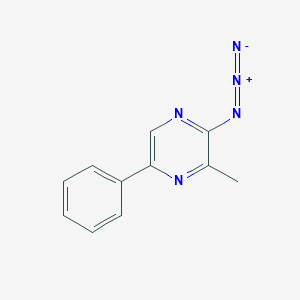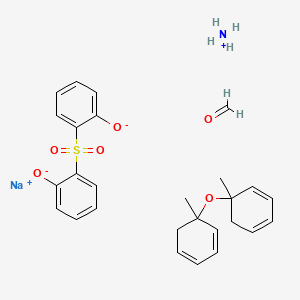
Azanium;sodium;formaldehyde;5-methyl-5-(1-methylcyclohexa-2,4-dien-1-yl)oxycyclohexa-1,3-diene;2-(2-oxidophenyl)sulfonylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts is a complex polymeric compound. It is synthesized through the polymerization of formaldehyde with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], resulting in a product that contains both ammonium and sodium salts. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts typically involves the following steps:
Polymerization: Formaldehyde is polymerized with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol] under controlled conditions.
Sulfonation: The polymer is then sulfonated to introduce sulfonic acid groups.
Neutralization: The sulfonated polymer is neutralized with ammonium and sodium hydroxides to form the ammonium sodium salts.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of the reaction parameters to optimize the polymerization and sulfonation steps.
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties.
Substitution: The sulfonic acid groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield hydroxylated products.
Aplicaciones Científicas De Investigación
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a stabilizer in polymer chemistry.
Biology: Employed in the preparation of biological samples for microscopy and as a fixative in histology.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Applied in the production of coatings, adhesives, and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts involves its interaction with various molecular targets. The sulfonic acid groups in the polymer can form strong ionic bonds with metal ions and other positively charged species, making it effective in applications such as ion exchange and catalysis. The polymer’s structure allows it to interact with biological molecules, making it useful in medical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- Formaldehyde, polymer with 4,4’-sulfonylbis[phenol]
- Naphthalenesulfonic acid, polymer with formaldehyde and 4,4’-sulfonylbis[phenol]
- Benzenesulfonic acid, polymer with formaldehyde and 4,4’-sulfonylbis[phenol]
Uniqueness
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts is unique due to its combination of sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol] monomers, which impart specific chemical and physical properties. The presence of both ammonium and sodium salts enhances its versatility and effectiveness in various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C27H32NNaO6S |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
azanium;sodium;formaldehyde;5-methyl-5-(1-methylcyclohexa-2,4-dien-1-yl)oxycyclohexa-1,3-diene;2-(2-oxidophenyl)sulfonylphenolate |
InChI |
InChI=1S/C14H18O.C12H10O4S.CH2O.H3N.Na/c1-13(9-5-3-6-10-13)15-14(2)11-7-4-8-12-14;13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14;1-2;;/h3-9,11H,10,12H2,1-2H3;1-8,13-14H;1H2;1H3;/q;;;;+1/p-1 |
Clave InChI |
ZQNCJQZOZPJIDC-UHFFFAOYSA-M |
SMILES canónico |
CC1(CC=CC=C1)OC2(CC=CC=C2)C.C=O.C1=CC=C(C(=C1)[O-])S(=O)(=O)C2=CC=CC=C2[O-].[NH4+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
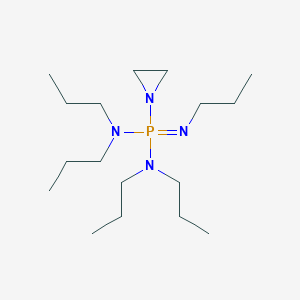
![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
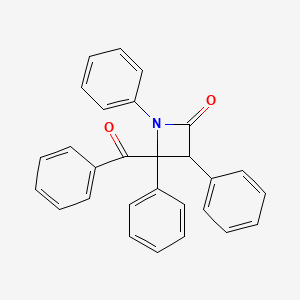
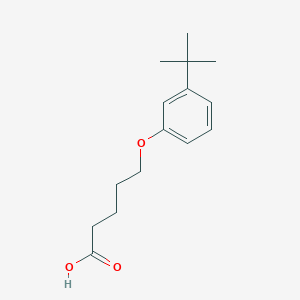
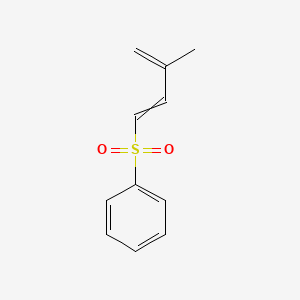
![(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14421131.png)
![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)
